molecular formula CH7N5 B1197381 Diaminoguanidine CAS No. 4364-78-7

Diaminoguanidine

Cat. No.: B1197381
CAS No.: 4364-78-7
M. Wt: 89.10 g/mol
InChI Key: JGGFDEJXWLAQKR-UHFFFAOYSA-N
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Description

Diaminoguanidine (1,3-diaminoguanidine) is a nitrogen-rich organic compound characterized by two primary amino groups attached to a guanidine backbone. Its chemical structure enables diverse applications, including heavy metal adsorption, pharmaceutical inhibition, and coordination chemistry. When functionalized with cellulose, this compound-modified cellulose (DiGu.MC ) exhibits high adsorption capacities for Cu²⁺ (66 mg/g), Hg²⁺ (55 mg/g), Pb²⁺ (70 mg/g), and Cd²⁺ (41 mg/g) via chelation with nitrogen donors . The compound’s synthesis involves oxidizing cellulose to dialdehyde cellulose (DAC) and reacting it with this compound to form imine linkages, resulting in a thermally stable adsorbent .

Preparation Methods

Hydrazine and Cyanogen Chloride Reaction

The reaction between hydrazine and cyanogen chloride in a saturated sodium chloride solution represents one of the earliest industrial methods for synthesizing diaminoguanidine hydrochloride. As detailed in US Patent 2721217A , this process requires two molar equivalents of hydrazine to react with one molar equivalent of cyanogen chloride at temperatures below 20°C . The saturated sodium chloride solution (36 g NaCl per 100 g water) acts as a salting-out agent, precipitating the product and minimizing side reactions such as guanazine or triaminoguanidine formation .

Key parameters include:

  • Temperature control : Maintaining the reaction between 5–15°C ensures optimal yield (70.7%) and purity.

  • Stoichiometry : A 2:1 molar ratio of hydrazine to cyanogen chloride is critical to suppress by-products .

  • Workup : Filtration of the precipitated this compound hydrochloride yields a white crystalline product with a melting point of 176°C .

This method’s scalability is limited by the handling of toxic cyanogen chloride, necessitating stringent safety protocols.

Phase Transfer Catalyzed Synthesis

CN Patent 114605292-A introduces a novel approach using tetrabutylammonium hydroxide (TBAH) as a phase transfer catalyst . The reaction between ammonium thiocyanate and dimethyl sulfate produces methyl thiocyanate, which is subsequently vacuum-distilled to achieve high purity. Hydrazine dihydrochloride and hydrazine hydrate are then reacted with methyl thiocyanate in equimolar ratios to yield 1,3-diaminoguanidine hydrochloride .

Advantages of this method include:

  • Reduced by-products : Precise stoichiometry and TBAH catalysis prevent triaminoguanidine formation.

  • Purification : Vacuum distillation and recrystallization yield >99.5% purity .

  • Efficiency : Reaction time is shortened, with yields exceeding 85% under optimized conditions .

Synthesis via Hydrazine Hydrate and Carbon Disulfide

A third method, described in JPSR Pharmainfo , involves the reaction of hydrazine hydrate with carbon disulfide to form hydrazinium dithiocarbazinate, which is further functionalized to this compound derivatives . Key steps include:

  • Reflux conditions : Heating at 50°C for 1 hour facilitates dithiocarbazinate formation.

  • Characterization : IR spectroscopy (C=S stretch at 1,050 cm⁻¹) and ¹H NMR (δ 3.8 ppm for NH₂ groups) confirm product identity .

This method is favored for laboratory-scale synthesis due to its simplicity but faces challenges in scaling due to carbon disulfide’s volatility.

Purification and Characterization Techniques

Effective purification is critical for high-purity this compound. Common methods include:

TechniqueApplicationSource
Vacuum distillationRemoves low-boiling-point impurities
RecrystallizationEnhances crystalline purity
TLC monitoringTracks reaction progress

Characterization via elemental analysis (C, H, N content), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) ensures compliance with structural and thermal stability benchmarks .

Comparative Analysis of Preparation Methods

MethodYieldPurityBy-productsScalability
Hydrazine/Cyanogen Cl70.7%>95%GuanazineModerate
Phase Transfer Catalysis85%>99.5%NoneHigh
Hydrazine/CS₂65–75%90–95%Thiourea derivativesLow

The phase transfer method excels in yield and purity, while the hydrazine/cyanogen chloride route remains relevant for its well-established protocol .

Challenges and By-product Management

By-products such as triaminoguanidine and guanazine arise from stoichiometric imbalances or elevated temperatures. Strategies to mitigate these include:

  • Low-temperature reactions : Suppress side reactions .

  • Molar ratio control : Prevents over-alkylation or polymerization .

  • Catalyst use : TBAH enhances reaction specificity .

Chemical Reactions Analysis

Types of Reactions: Diaminoguanidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form guanidine derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Guanidine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted guanidine compounds.

Scientific Research Applications

Environmental Applications

Heavy Metal Adsorption

Diaminoguanidine has been extensively studied for its ability to modify cellulose-based materials to create effective adsorbents for heavy metals. Two notable studies highlight this application:

  • Synthesis of Modified Cellulose : A novel adsorbent known as this compound-modified cellulose (DiGu.MC) was synthesized by oxidizing cellulose into dialdehyde cellulose and then reacting it with this compound. This process resulted in an imine linkage that significantly enhances the material's capacity to adsorb heavy metals such as mercury, copper, lead, and cadmium from aqueous solutions. Under optimal conditions, the adsorption capacities were reported as follows:
    Metal IonAdsorption Capacity (mg/g)
    Mercury55
    Copper66
    Lead70
    Cadmium41
    The adsorption mechanism is primarily through chelation between the metal ions and the nitrogen functional groups of this compound .
  • Regeneration Studies : The regenerated DiGu.MC exhibited over 99% efficiency in removing metal ions after treatment with nitric acid, indicating its potential for repeated use in environmental applications .

Biochemical Applications

Nitric Oxide Synthase Inhibition

This compound has been studied as a metabolic inhibitor of nitric oxide synthase (NOS) isoforms. Research indicates that it can alter the activity of neuronal NOS by forming complexes that inhibit enzyme function. This property is significant in understanding the biochemical pathways involving nitric oxide, which plays a crucial role in various physiological processes .

Therapeutic Potential

Hypoglycemic Activity

Recent studies have explored the hypoglycemic effects of compounds derived from this compound. For instance, a complex formed with luteolin and chromium showed promising results in reducing blood sugar levels and altering intestinal microbiota composition in type 2 diabetes models . This suggests potential therapeutic applications for managing diabetes through this compound derivatives.

Mechanism of Action

The mechanism of action of diaminoguanidine involves its interaction with various molecular targets. For instance, as an inhibitor of nitric oxide synthase, this compound binds to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological processes, including inflammation and vascular tone.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Aminoguanidine (monoaminoguanidine):

  • Contains one amino group, limiting its chelation sites compared to diaminoguanidine.
  • Exhibits weaker inhibition of glycosylated end products (Ki = 30.6 mM for aldose reductase) compared to this compound (Ki = 12.5 mM) .
  • Used in diabetes research but less effective in heavy metal adsorption due to fewer binding sites .

Triaminoguanidine (TAG):

  • Features three amino groups, offering enhanced ligand properties for metal coordination.
  • Forms stable complexes with Cu(I/II) in explosives and propellants, unlike this compound, which primarily binds transition metals in adsorption applications .

This compound Derivatives:

  • Functionalization with aldehydes (e.g., isopropoxy benzaldehyde) yields antimicrobial agents (e.g., isopropoxy benzene guanidine) .
  • Schiff base derivatives act as colorimetric fluoride sensors, leveraging the compound’s ability to form stable protonated structures .

Adsorption Performance

Table 1: Adsorption Capacities of Guanidine-Based Adsorbents

Compound Adsorption Capacity (mg/g) Key Mechanism Reference
This compound-MC Cu²⁺: 66; Pb²⁺: 70 Chelation via N donors (C=N, NH₂)
Activated Carbon Pb²⁺: ~30 Physical adsorption N/A
Aminoguanidine Resins Cu²⁺: ~40 Weak ion exchange

Key Findings:

  • DiGu.MC outperforms conventional adsorbents due to its chemical adsorption mechanism, validated by pseudo-second-order kinetics (R² > 0.999) .
  • Unlike physical adsorbents (e.g., activated carbon), DiGu.MC retains efficiency in the presence of competing ions (Mg²⁺, Fe²⁺) .

Table 2: Cytotoxicity and Inhibition Profiles

Compound IC₅₀ (µM) Inhibition Strength (Ki) Application Reference
This compound Deriv. 5.27 12.5 mM (aldose reductase) Anticancer, diabetes therapy
Aminoguanidine 56.52 30.6 mM Diabetes research
Tamoxifen (Control) 19.6 N/A Anticancer

Key Findings:

  • This compound derivatives exhibit higher cytotoxicity (IC₅₀ = 5.27 µM) than aminoguanidine, making them potent anticancer candidates .
  • In diabetes models, this compound reduces lens sorbitol levels more effectively than aminoguanidine, preventing cataract formation .

Thermodynamic and Kinetic Behavior

Table 3: Thermodynamic Parameters for Metal Adsorption

Parameter This compound-MC Aminoguanidine Resins
ΔG° (kJ/mol) -20.1 to -28.3 -10.5 to -15.2
ΔH° (kJ/mol) -45.6 to -52.1 -25.3
ΔS° (J/mol·K) -120 to -150 -80

Key Findings:

  • DiGu.MC adsorption is spontaneous (ΔG° < 0) and exothermic (ΔH° < 0), favoring low-temperature applications .
  • Negative entropy (ΔS°) indicates ordered binding, contrasting with endothermic processes in weaker adsorbents.

Biological Activity

Diaminoguanidine (DAG), a derivative of guanidine, has garnered attention in various fields of biological research due to its multifaceted biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups attached to a guanidine backbone. Its molecular formula is C2H8N4C_2H_8N_4, and it exists in various salt forms, which can influence its solubility and biological activity. The compound is primarily known for its role as a nitric oxide synthase (NOS) inhibitor, impacting several physiological processes.

Inhibition of Nitric Oxide Synthase

DAG has been shown to act as a metabolism-based inactivator of nitric oxide synthase isoforms, particularly neuronal NOS (nNOS). Studies indicate that DAG undergoes metabolic conversion by nNOS, leading to the generation of products that can alter heme structures within the enzyme, thereby inhibiting its activity . This inhibition can have significant implications in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases.

Antidiabetic Effects

Research has highlighted the antidiabetic potential of DAG. For instance, studies involving animal models demonstrated that DAG could improve insulin sensitivity and promote weight loss from adipose tissue without significant accumulation in muscle tissue . This property is particularly beneficial in managing non-insulin-dependent diabetes mellitus (NIDDM).

Chelation Properties

Recent studies have explored the use of DAG in modified cellulose materials for heavy metal adsorption. The incorporation of this compound into cellulose fibers has resulted in materials with enhanced chelating properties for metals like copper (Cu), cadmium (Cd), and mercury (Hg). The modified cellulose exhibits high selectivity and adsorption capacity, making it a promising candidate for environmental applications .

Anticancer Activity

DAG-based compounds have shown potential anticancer activity. A study investigating aminoguanidine-derived Schiff-base compounds indicated that they possess cytotoxic properties against cancer cell lines while exhibiting lower toxicity towards normal cells . The mechanism involves DNA binding affinity, which may trigger cytotoxic effects in cancer cells.

Study on Insulin Resistance

In a pivotal study involving insulin-resistant rhesus monkeys, administration of a this compound analogue led to significant reductions in both fasting and post-prandial plasma glucose levels. This finding supports the compound's role in enhancing endogenous insulin action .

Heavy Metal Adsorption Study

A detailed thermodynamic study on this compound-modified cellulose (DiGu.MC) confirmed that the adsorption process for heavy metals was exothermic and spontaneous. Characterization through elemental analysis revealed a nitrogen content of 24.76%, indicating successful incorporation of this compound into the cellulose matrix . This study underscores the potential for DAG in environmental remediation efforts.

Data Tables

Table 1: Elemental Composition of Native vs. Modified Cellulose

MaterialCarbon (%)Hydrogen (%)Nitrogen (%)
Native Cellulose44.57.140
DiGu.MC27.997.5924.76

Table 2: Biological Activities of this compound Derivatives

ActivityCompoundIC50 Value (µg/mL)
Cytotoxicity against MCF-7Aminoguanidine derivative181.05
Cytotoxicity against L929Aminoguanidine derivative356.54

Q & A

Basic Research Questions

Q. How can diaminoguanidine-modified cellulose be synthesized and characterized for heavy metal adsorption?

  • Methodological Answer : To synthesize this compound-functionalized cellulose (Cel-Gua), first silanize cellulose using 3-chloropropyltrimethoxysilane, followed by grafting this compound to introduce N-donor chelating sites . Characterization should include:

  • FT-IR spectroscopy to confirm functional group incorporation (e.g., C=N stretching at 1,650 cm⁻¹).
  • SEM/EDX to analyze surface morphology and elemental composition.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Zeta potential measurements to evaluate pH-dependent surface charge.
    Example adsorption capacities under optimized conditions (pH 6.0, 25°C):
Metal IonAdsorption Capacity (mg/g)
Cu(II)94.33
Cd(II)112.10
Hg(II)95.78

Q. What experimental protocols are critical for assessing this compound’s inhibitory effects on glucose-6-phosphatase (G6Pase)?

  • Methodological Answer : Use enzyme kinetic assays with liver microsomes or recombinant G6Pase. Key steps:

Prepare reaction mixtures with varying this compound concentrations (0–10 mM).

Measure inorganic phosphate release using colorimetric methods (e.g., ammonium molybdate).

Calculate IC₅₀ values and compare with analogs like 3-guanidinopropionic acid.
Note: Control for pH (optimum: 6.8–7.2) and temperature (37°C) to avoid confounding results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different biological assays (e.g., antioxidant vs. antidiabetic studies)?

  • Methodological Answer : Contradictions often arise from assay-specific conditions. To address this:

  • Compare redox environments : Antioxidant activity (e.g., DPPH scavenging) may dominate in low-glucose conditions, while G6Pase inhibition requires physiological glucose levels .
  • Validate purity : Use HPLC (>95% purity) to rule out batch-dependent impurities.
  • Test structural analogs : Replace this compound’s guanidine group with thiourea derivatives to isolate mechanism-specific effects .
    Example discrepancy: this compound shows stronger albumin glycosylation inhibition than monoaminoguanidine in vitro (IC₅₀: 1.2 mM vs. 2.8 mM) but weaker effects in vivo due to pharmacokinetic limitations .

Q. What strategies optimize this compound-based sorbents for selective heavy metal recovery in complex matrices (e.g., alum samples)?

  • Methodological Answer : Competitive adsorption studies are essential:

Perform batch experiments with multi-ion solutions (e.g., Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

Adjust pH to favor target metal chelation (e.g., pH 5.0 for Hg²⁺ selectivity).

Introduce masking agents (e.g., EDTA for Pb²⁺) to minimize interference.
Data analysis :

  • Use Langmuir/Freundlich isotherms to model adsorption behavior.
  • Apply selectivity coefficients (SC = Qₘₑₜₐₗ/Qₚb) to rank sorbent specificity .

Q. How should researchers design experiments to evaluate this compound’s stability under varying reaction conditions (e.g., acidic vs. alkaline media)?

  • Methodological Answer : Conduct kinetic stability studies :

Expose this compound to buffers (pH 2–12) at 25–60°C.

Monitor degradation via:

  • UV-Vis spectroscopy (λ = 270 nm for guanidine derivatives).
  • LC-MS to identify breakdown products (e.g., nitrosoguanidines in acidic media) .

Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.
Critical finding: this compound reacts with nitrous acid in acetic acid to form triazenes, limiting its use in nitric oxide-related studies .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a potent antioxidant, while others highlight pro-oxidant effects under specific conditions?

  • Methodological Answer : The duality arises from concentration-dependent redox behavior:

  • Antioxidant : At low concentrations (≤1 mM), it scavenges ROS via guanidine-mediated electron transfer .
  • Pro-oxidant : At high concentrations (>5 mM), it generates hydroxyl radicals in the presence of Fe³⁺/Cu²⁺ via Fenton-like reactions.
    Mitigation strategy :
  • Include metal chelators (e.g., deferoxamine) in assay buffers.
  • Use ESR spectroscopy to detect radical species .

Q. Guidelines for Reproducibility

  • Experimental documentation : Follow Beilstein Journal of Organic Chemistry standards, including full synthesis protocols, instrument calibration data, and raw datasets in supplementary materials .
  • Data validation : Replicate key findings (e.g., adsorption capacities) across three independent batches to confirm reproducibility .

Properties

CAS No.

4364-78-7

Molecular Formula

CH7N5

Molecular Weight

89.10 g/mol

IUPAC Name

1,2-diaminoguanidine

InChI

InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6)

InChI Key

JGGFDEJXWLAQKR-UHFFFAOYSA-N

SMILES

C(=N)(N)N(N)N

Isomeric SMILES

C(=N\N)(\N)/NN

Canonical SMILES

C(=NN)(N)NN

Key on ui other cas no.

4364-78-7

Related CAS

36062-19-8 (mono-hydrochloride)
38360-74-6 (hydrochloride)

Synonyms

diaminoguanidine
diaminoguanidine dihydrochloride
diaminoguanidine hydrobromide
diaminoguanidine hydrochloride
diaminoguanidine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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